4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
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Overview
Description
4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to form the desired pyrimidine derivative . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and anti-inflammatory properties, showing promise in preclinical studies.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit tubulin polymerization, leading to disruption of microtubule dynamics and cell cycle arrest in cancer cells . The compound’s ability to bind to the colchicine site on tubulin is a key aspect of its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar anticancer properties.
Pyrido[2,3-d]pyrimidine: Known for its antiproliferative and antimicrobial activities.
1-(2-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Exhibits similar structural features and biological activities.
Uniqueness
4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the furo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties . Its ability to selectively inhibit tubulin polymerization sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-18-12-9-22-15(19)13(12)14(17-16(18)20)10-5-7-11(8-6-10)21-4-2/h5-8,14H,3-4,9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUKUWQPXPRUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(NC1=O)C3=CC=C(C=C3)OCC)C(=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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